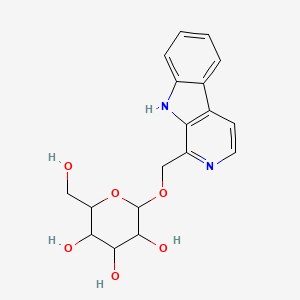
1-Hydroxymethyl-EC-carboline glucoside
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of 1-Hydroxymethyl-EC-carboline glucoside is mainly extracted from natural products or obtained by chemical synthesis . The extraction process typically involves solvent extraction of the plant material followed by isolation, purification, and crystallization to obtain the desired product . Methods of chemical synthesis typically synthesize the desired product in a series of reaction steps using appropriate starting materials and reaction conditions .Molecular Structure Analysis
The molecular formula of 1-Hydroxymethyl-EC-carboline glucoside is C18H20N2O6. Its molecular weight is 360.366.Physical And Chemical Properties Analysis
1-Hydroxymethyl-EC-carboline glucoside appears as a yellow powder . It should be stored at 2-8℃ .Wissenschaftliche Forschungsanwendungen
Electrogenerated Chemiluminescence Biosensing
A novel biosensing method for the quantitative detection of DNA hydroxymethylation uses enzymatic and chemical modifications, including glucosylation, to enhance selectivity and sensitivity. This method employs graphene oxide for signal amplification and has shown promise in DNA hydroxymethylation analysis, suggesting potential applications in genetic and epigenetic research (Wei et al., 2017).
Enzymatic Hydrolysis and Transglycosylation
Research on a glycoside hydrolase from Weissella cibaria revealed its ability to hydrolyze short-chain oligosaccharides and perform transglycosylation. This enzyme's unique substrate preference and action mechanism could be relevant for understanding the biochemical pathways involving similar glucoside compounds (Wangpaiboon et al., 2021).
Glucosidase Inhibition
A study on aminocyclopentitol inhibitors of β-glucosidases highlighted the potential therapeutic applications of glucosidase inhibitors in treating diseases related to carbohydrate metabolism. The findings could guide the design of new inhibitors with improved efficacy and selectivity (Boss et al., 2000).
Glycoside Hydrolase Family Expansion
The identification of a new β-glycosidase from Sulfolobus solfataricus and the establishment of a new glycoside hydrolase family (GH116) expands our understanding of glycan-specific enzyme activities. This discovery underlines the diversity of enzymatic mechanisms involved in carbohydrate metabolism and could inform the development of biotechnological applications involving glucoside modifications (Cobucci-Ponzano et al., 2010).
Eigenschaften
IUPAC Name |
2-(hydroxymethyl)-6-(9H-pyrido[3,4-b]indol-1-ylmethoxy)oxane-3,4,5-triol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O6/c21-7-13-15(22)16(23)17(24)18(26-13)25-8-12-14-10(5-6-19-12)9-3-1-2-4-11(9)20-14/h1-6,13,15-18,20-24H,7-8H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBEWCGDGCYXTEA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(N2)C(=NC=C3)COC4C(C(C(C(O4)CO)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Hydroxymethyl-beta-carboline glucoside | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


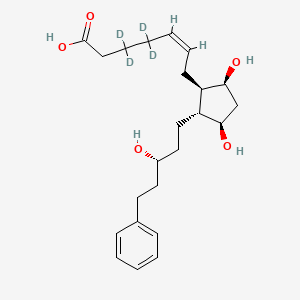
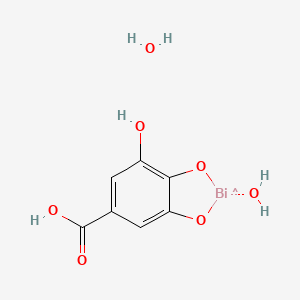
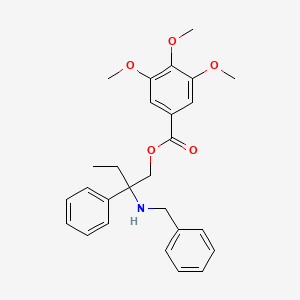
![Acetic acid;2-[2-[4-[(5,6-dichloro-1,3-benzothiazol-2-yl)diazenyl]-3-methylphenyl]ethylamino]ethanol](/img/structure/B569914.png)
![5,7-Dimethylpyrazolo[1,5-a]pyrimidine-3-carbonyl chloride](/img/structure/B569920.png)
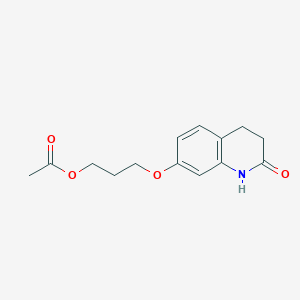
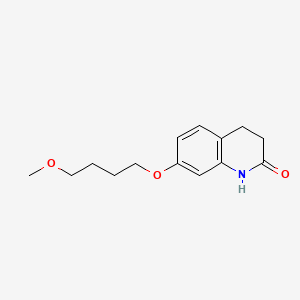
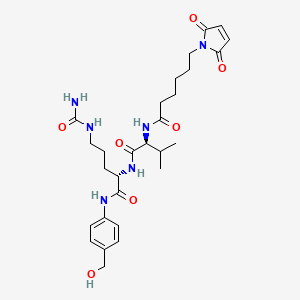

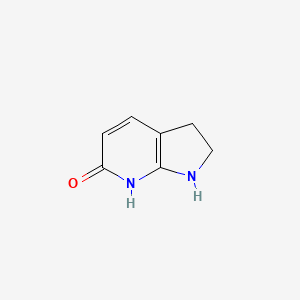
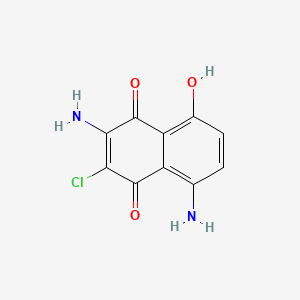
![1-Acetyl-2-methylhexahydrocyclopenta[b]pyrrol-6(2H)-one](/img/structure/B569929.png)